molecular formula C5H7ClFNS B11729448 (5-Fluorothiophen-2-yl)methanamine hydrochloride

(5-Fluorothiophen-2-yl)methanamine hydrochloride

Cat. No.: B11729448
M. Wt: 167.63 g/mol
InChI Key: ZNEKXKGNZHTXHX-UHFFFAOYSA-N
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Description

(5-Fluorothiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7ClFNS and a molecular weight of 167.63 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is fluorinated at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluorothiophen-2-yl)methanamine hydrochloride typically involves the fluorination of thiophene derivatives followed by amination. One common method involves the reaction of 5-fluorothiophene-2-carboxaldehyde with ammonia or an amine source under reducing conditions to form the corresponding amine . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(5-Fluorothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of (5-Fluorothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity for these targets, potentially leading to more potent biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position of the thiophene ring can enhance its stability and binding affinity in various applications .

Properties

Molecular Formula

C5H7ClFNS

Molecular Weight

167.63 g/mol

IUPAC Name

(5-fluorothiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H6FNS.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H

InChI Key

ZNEKXKGNZHTXHX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)F)CN.Cl

Origin of Product

United States

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